2-methyl-N-phenylquinoline-4-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
332177-68-1 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-methyl-N-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C17H14N2O/c1-12-11-15(14-9-5-6-10-16(14)18-12)17(20)19-13-7-3-2-4-8-13/h2-11H,1H3,(H,19,20) |
InChI Key |
FHTZJEBURRSMFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC=C3 |
solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl N Phenylquinoline 4 Carboxamide and Analogues
Classical and Contemporary Approaches to Quinoline-4-carboxylic Acid Precursors
The foundation of synthesizing 2-methyl-N-phenylquinoline-4-carboxamide lies in the initial construction of the quinoline-4-carboxylic acid core. Two primary named reactions, the Pfitzinger reaction and the Doebner reaction, have historically been instrumental in this process.
Pfitzinger Reaction: Mechanistic Aspects and Synthetic Utility for Quinoline-4-carboxylic Acids
The Pfitzinger reaction provides a versatile method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.org This reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. jocpr.comresearchgate.net
Synthetic Utility: The Pfitzinger reaction is widely applicable for creating a variety of substituted quinoline-4-carboxylic acids. jocpr.comui.ac.id It is particularly useful for condensing enolizable ketones with isatin in a strongly alkaline medium to produce quinoline (B57606) products. jocpr.com The reaction conditions typically involve refluxing a solution of the ketone, isatin, and potassium hydroxide (B78521) in a solvent like ethanol (B145695). jocpr.com For instance, the reaction of isatin with acetophenone (B1666503) in the presence of a base is a common method for producing 2-phenylquinoline-4-carboxylic acid. researchgate.net Modifications to the reaction, such as using microwave irradiation, can be employed to afford the desired quinoline-4-carboxylic acid. acs.orgnih.gov
A variation known as the Halberkann variant involves the reaction of N-acyl isatins with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
Doebner Reaction: Pathways and Applications in 2-Methylquinoline-4-carboxylic Acid Synthesis
The Doebner reaction offers an alternative and effective route for the synthesis of quinoline-4-carboxylic acids, particularly 2-methylquinoline-4-carboxylic acid. wikipedia.org This reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. researchgate.netsci-hub.se
Pathways and Mechanism: The precise mechanism of the Doebner reaction is not definitively established, with two primary proposals. One pathway suggests an initial aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde, forming a β,γ-unsaturated α-ketocarboxylic acid. This is followed by a Michael addition of the aniline. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org An alternative mechanism posits the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. wikipedia.org The order in which the reactants are mixed can play a crucial role in determining the final product. researchgate.netsci-hub.se
Applications in 2-Methylquinoline-4-carboxylic Acid Synthesis: The Doebner reaction is a straightforward procedure for synthesizing 4-carboxyquinolines, often resulting in a product that precipitates from the reaction mixture with high purity. researchgate.netsci-hub.se However, the yield can be impacted by the formation of by-products. researchgate.netsci-hub.se Recent studies have explored new protocols for the synthesis of 2-methyl quinoline-4-carboxylic acid derivatives using just substituted aromatic amines and pyruvic acid in ethanol at room temperature. researchgate.net This reaction has been found to be regioselective, with ring closure occurring at the position with less steric hindrance. researchgate.net It has also been noted that aniline derivatives with electron-donating groups are particularly effective for this synthesis in ethanol. researchgate.netsci-hub.se
Advanced Amide Bond Formation Strategies for this compound Linkage
Once the 2-methylquinoline-4-carboxylic acid precursor is obtained, the next critical step is the formation of the amide bond with aniline. This is typically achieved through the use of coupling reagents or direct amidation techniques.
Coupling Reagents and Reaction Conditions for Carboxamide Synthesis
A common and effective method for forming the amide linkage involves the activation of the carboxylic acid using a coupling reagent.
Common Coupling Reagents: A variety of coupling reagents can be employed for this purpose. Some of the most frequently used include:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic examples. luxembourg-bio.compeptide.com They react with the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com To minimize side reactions and racemization, additives like 1-Hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. luxembourg-bio.comlookchem.com
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. luxembourg-bio.compeptide.com
Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are also popular choices known for their efficiency and for minimizing racemization. peptide.com
Reaction Conditions: The synthesis of quinoline-carboxamides is often carried out at room temperature in a suitable solvent like dimethylformamide (DMF). scispace.com A base, such as triethylamine (B128534) (TEA) or N-methylmorpholine, is typically added to the reaction mixture. acs.orgscispace.comresearchgate.net For example, a mixture of the quinoline-4-carboxylic acid, an amino acid, and HBTU in DMF, with the addition of TEA, can be stirred at room temperature to yield the desired carboxamide. scispace.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Common Additive |
|---|---|---|
| Carbodiimides | EDC, DCC | HOBt |
| Phosphonium Salts | BOP, PyBOP | |
| Uronium/Aminium Salts | HBTU, TBTU | HOBt |
Direct Amidation and Acylation Techniques
Direct methods for forming the amide bond, which avoid the use of stoichiometric coupling reagents, are gaining traction due to their atom economy and greener credentials.
Direct Amidation: Direct amidation involves the reaction of a carboxylic acid and an amine to form an amide with the removal of water. mdpi.com This process can be facilitated by:
Thermal Conditions: Heating a mixture of the carboxylic acid and amine, often at high temperatures (above 160°C), can drive the reaction. diva-portal.orgencyclopedia.pub Microwave irradiation can significantly shorten reaction times and improve yields. researchgate.net
Catalysts: Various catalysts, including boric acid and its derivatives, can promote direct amidation under milder conditions. mdpi.com
Acylation Techniques: An alternative approach involves converting the carboxylic acid to a more reactive acylating agent, such as an acid chloride.
Acid Chloride Formation: 2-Methylquinoline-4-carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ijsr.netresearchgate.net
Acylation of Aniline: The resulting 2-methylquinoline-4-carbonyl chloride can then be reacted with aniline to form this compound. This is a classic Schotten-Baumann type reaction. diva-portal.org
Regioselective Functionalization and Derivatization Strategies
Further modification of the this compound scaffold allows for the synthesis of a diverse range of analogues. Regioselective functionalization is key to introducing specific substituents at desired positions on the quinoline ring.
Strategies for derivatization often focus on modifying the substituents at various positions of the quinoline core. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be employed to introduce new carbon-carbon bonds. nih.gov This is particularly useful for creating analogues with different aryl or alkyl groups at specific positions.
Furthermore, the aniline part of the molecule can be varied by using different substituted anilines in the final amidation step. This allows for the exploration of how different substituents on the N-phenyl ring affect the properties of the final compound. The reactivity of the quinoline ring also allows for electrophilic aromatic substitution reactions, though the regioselectivity will be directed by the existing substituents. The development of transition metal-catalyzed C-H activation strategies has also opened up new avenues for the direct and regioselective functionalization of quinoline systems. mdpi.com
Introduction of Varied Substituents on Quinoline and Phenyl Moieties
The functionalization of the this compound scaffold is primarily achieved by incorporating substituents into the initial building blocks before the main cyclization and amidation steps. The Pfitzinger reaction is a cornerstone of this strategy, allowing for significant variation in the quinoline core. nih.govfrontiersin.org
This reaction typically involves the condensation of a substituted isatin with an α-methyl ketone in the presence of a base. nih.govresearchgate.net By selecting appropriately substituted isatins and acetophenones, a wide array of functional groups can be introduced onto the quinoline ring system. For instance, the reaction of isatin with a substituted acetophenone in a potassium hydroxide solution yields the corresponding 2-arylquinoline-4-carboxylic acid intermediate. nih.govfrontiersin.org This intermediate serves as a versatile precursor for further modification.
Similarly, the Doebner reaction, which utilizes anilines, an aldehyde, and pyruvic acid, provides another route to substituted quinoline-4-carboxylic acids. researchgate.netnih.gov The choice of substituted aniline and benzaldehyde (B42025) in this reaction directly translates to diversity in the final quinoline structure.
Once the substituted 2-arylquinoline-4-carboxylic acid is prepared, the N-phenyl carboxamide moiety is introduced via standard amide bond formation. This involves coupling the carboxylic acid with a substituted aniline. semanticscholar.org A variety of coupling reagents can be employed for this step, including O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like N,N-diisopropylethylamine (DIPEA). semanticscholar.org The selection of different substituted anilines allows for the introduction of varied substituents on the N-phenyl ring of the final carboxamide product.
| Isatin Precursor | Acetophenone Precursor | Resulting Substituent on Quinoline Core | Yield |
|---|---|---|---|
| Isatin | 4-Bromoacetophenone | 2-(4-Bromophenyl) | 21.2% |
| Isatin | 4-(Trifluoromethyl)acetophenone | 2-(4-Trifluoromethylphenyl) | 33.4% |
| Isatin | 3-Chloroacetophenone | 2-(3-Chlorophenyl) | 58.0% |
| Isatin | 4-Benzamidoacetophenone | 2-(4-Benzamidophenyl) | 64.4% |
Cross-Coupling Reactions, Including Suzuki Coupling, for Aryl Group Incorporation
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for introducing aryl groups onto the quinoline scaffold, offering a modular approach to complex analogues. nih.govrsc.org This methodology is invaluable for synthesizing biaryl motifs, which are common in pharmacologically active molecules. nih.govnih.gov
The general strategy involves the reaction of a halogenated quinoline derivative (e.g., bromo- or chloroquinoline) with an arylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. nih.govnih.gov For example, a 6-iodoquinoline-4-carboxamide derivative can be coupled with various arylboronic acids to introduce diverse aryl functionalities at the C-6 position. semanticscholar.org This approach allows for late-stage functionalization, enabling the rapid generation of a library of analogues from a common halogenated intermediate.
The choice of catalyst, ligands, and reaction conditions is critical for the success of the Suzuki coupling. rsc.org Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium complexes with phosphine (B1218219) ligands, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)). nih.gov The reaction enables the formation of C(sp²)–C(sp²) bonds with high functional group tolerance, making it a highly versatile and widely used method in medicinal chemistry. rsc.org This method has been successfully applied to the synthesis of various aryl-substituted quinolines and related heterocycles. researchgate.netacs.org
| Halogenated Substrate | Coupling Partner | Catalyst/Ligand | Base | Reference |
|---|---|---|---|---|
| 6-Iodo-N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | semanticscholar.org |
| Halogen-substituted phenyl or pyridine (B92270) derivatives | 3-(Hydroxymethyl)-phenyl-boronic acid | PdCl₂(dppf)·CH₂Cl₂ | Not specified | nih.gov |
| Quinoline or naphthalene (B1677914) halide | 3-Chloro-phenyl-boronic acid | PdCl₂(dppf)·CH₂Cl₂ | Potassium carbonate | nih.gov |
| 8-Bromoimidazoquinolines | Boronic acids or pinacol (B44631) esters | Palladium catalyst | Not specified | acs.org |
Lithiation-Mediated Functionalization for Site-Specific Derivatization
Directed ortho-metalation (DoM), specifically lithiation, provides a powerful method for the regioselective functionalization of the quinoline ring. This technique allows for the introduction of substituents at positions that are not easily accessible through other synthetic routes.
Research has demonstrated the successful and selective lithiation of a closely related analogue, (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide. nih.govacs.org Treatment of this compound with a complex of n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -60 °C) results in the selective deprotonation at the C-3 position of the quinoline ring. nih.govacs.org
The resulting lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups. For example, quenching the reaction with different electrophiles has led to the formation of corresponding 3-substituted quinolines in yields ranging from 59% to 74%. nih.gov A notable application is the reaction with trimethyltin (B158744) chloride to form a 3-trimethylstannyl derivative, which can then be used in Stille cross-coupling reactions to introduce further alkyl or aryl groups. nih.gov This lithiation-functionalization sequence offers precise control over the site of derivatization, enabling the synthesis of specifically tailored analogues.
Stereochemical Control and Asymmetric Synthesis of Chiral Analogues
The development of stereoselective synthetic methods is essential for producing chiral analogues of this compound. Asymmetric synthesis allows for the preparation of enantiomerically pure compounds, which is critical as different stereoisomers can exhibit distinct biological activities.
Several strategies have been developed for the asymmetric synthesis of the quinoline core. One approach involves the use of chiral Lewis acid catalysts to promote asymmetric inverse-electron-demand Diels-Alder reactions. nih.gov For example, a chiral titanium(IV) complex has been used as a catalyst for the reaction between electron-rich dienophiles and electron-poor dienes to produce asymmetric tetrahydroquinoline derivatives with moderate to high enantioselectivity. nih.gov
Another powerful method is the use of chiral phosphoric acid (CPA) catalysts in Povarov reactions, which can be followed by an oxidation step to yield axially chiral quinoline-naphthalene atropisomers. researchgate.net This strategy, termed central-to-axial chirality conversion, has been successfully employed to generate diverse functionalized atropisomers in excellent yields and with high enantioselectivities. researchgate.net
Furthermore, the introduction of chiral auxiliaries or terminal chiral groups onto oligoamides derived from 8-amino-2-quinolinecarboxylic acid has been shown to induce a preferred helical handedness in the folded structure. acs.org The extent of this chiral induction can be influenced by steric effects of the chiral group. acs.org These methodologies highlight the diverse approaches available for exerting stereochemical control during the synthesis of complex quinoline-based molecules. dntb.gov.uanih.gov
Optimization of Reaction Yields and Purity in this compound Synthesis
Optimizing reaction yields and ensuring high purity are paramount in the synthesis of this compound and its analogues. This is achieved through careful selection of reaction conditions, catalysts, and purification methods.
In the formation of the quinoline-4-carboxylic acid core via the Pfitzinger or Doebner reactions, optimization involves adjusting parameters such as the choice of base, solvent, and reaction temperature. For instance, the Pfitzinger reaction is often carried out using potassium hydroxide in aqueous ethanol at elevated temperatures (80-90 °C) for extended periods (18-36 hours) to maximize the yield of the carboxylic acid intermediate, with reported yields ranging from 49% to 84% depending on the substrates. nih.govsemanticscholar.org Microwave irradiation has also been employed to accelerate these reactions. nih.govacs.org
The subsequent amide bond formation is another critical step where optimization significantly impacts yield and purity. The choice of coupling agent is crucial. While reagents like HBTU/HOBt are effective, other agents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) with N-methylmorpholine have also been used successfully. semanticscholar.orgacs.org In some cases, a one-pot chlorination and amidation can be achieved by treating the corresponding 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride followed by the amine. nih.govacs.org
Purification of the final products and intermediates is typically accomplished through standard laboratory techniques. Recrystallization from suitable solvents like ethanol is often used to obtain high-purity crystalline products. researchgate.net For more challenging separations, column chromatography on silica (B1680970) gel is employed to isolate the desired compound from reaction byproducts and unreacted starting materials. semanticscholar.org The purity of the final compounds is often confirmed by analytical methods such as HPLC, with purities above 95% being a common target. nih.gov
Spectroscopic and Advanced Structural Elucidation of 2 Methyl N Phenylquinoline 4 Carboxamide and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the 2-methyl-N-phenylquinoline-4-carboxamide scaffold can be determined.
The proton NMR spectrum provides detailed information about the chemical environment of hydrogen atoms in a molecule. In analogues like 2-phenyl-N-arylquinoline-4-carboxamides, several key resonances are observed. The N-H proton of the carboxamide linkage typically appears as a singlet in the downfield region, often around δ 9.03 ppm. semanticscholar.org The protons on the quinoline (B57606) and N-phenyl rings resonate in the aromatic region, generally between δ 7.11 and δ 8.68 ppm. semanticscholar.orgresearchgate.netfrontiersin.org
For the specific target compound, this compound, the methyl group at the C-2 position is expected to produce a characteristic singlet in the upfield region, typically around δ 2.38 ppm. researchgate.net The proton at the C-3 position of the quinoline ring would likely appear as a distinct singlet within the aromatic region. researchgate.net The complex splitting patterns and specific chemical shifts of the remaining aromatic protons on both the quinoline core and the N-phenyl group allow for their complete assignment, often requiring two-dimensional NMR techniques for unambiguous correlation.
Table 1: Representative ¹H NMR Spectral Data for Analogues of this compound Data presented is for illustrative purposes based on closely related structures.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Reference Compound |
| N-H (Amide) | ~9.03 | Singlet | 2-Phenylquinoline-4-carboxamide (B4668241) analogue semanticscholar.org |
| Quinoline & Phenyl H | 7.11 - 8.68 | Multiplet | 2-Phenylquinoline-4-carboxamide analogues researchgate.netfrontiersin.org |
| C2-CH₃ | ~2.38 | Singlet | N-(p-tolyl)quinoline-4-carboxamide analogue researchgate.net |
| C3-H | ~7.25 | Singlet | 2-Phenylquinoline-4-carboxamide analogue researchgate.net |
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxamide group is a key diagnostic signal, appearing significantly downfield, typically in the range of δ 164.18–167.82 ppm. researchgate.net The carbon of the methyl group at the C-2 position is expected to resonate in the upfield aliphatic region, around δ 21.00 ppm. researchgate.net
The aromatic carbons of the quinoline and phenyl rings produce a cluster of signals between approximately δ 115 and δ 159 ppm. researchgate.net The quaternary carbons, such as C-2 and C-4 of the quinoline ring, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). For instance, in related 4-styrylquinolines, the C-2 and C-4 carbons are observed at δ 158.7–158.8 and δ 142.2–142.8 ppm, respectively. nih.gov These values provide a reference for the expected shifts in the target carboxamide.
Table 2: Representative ¹³C NMR Spectral Data for Analogues of this compound Data presented is for illustrative purposes based on closely related structures.
| Carbon Assignment | Chemical Shift (δ ppm) | Reference Compound |
| C=O (Amide) | 164.18 - 167.82 | 2-Phenylquinoline-4-carboxamide analogues researchgate.net |
| Quinoline & Phenyl C | 115.2 - 159.38 | 2-Phenylquinoline-4-carboxamide analogues researchgate.net |
| C-2 (Quaternary) | ~158.8 | 2-Methyl-4-styrylquinoline analogue nih.gov |
| C-4 (Quaternary) | ~142.5 | 2-Methyl-4-styrylquinoline analogue nih.gov |
| C2-CH₃ | ~21.00 | N-(p-tolyl)quinoline-4-carboxamide analogue researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For this compound, the IR spectrum is dominated by characteristic absorption bands. The N-H stretching vibration of the secondary amide group gives rise to a sharp band typically observed in the region of 3305–3480 cm⁻¹. researchgate.net
Another prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band. This band is typically found between 1635 and 1675 cm⁻¹. researchgate.net The presence of aromatic rings (both quinoline and phenyl) is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400–1600 cm⁻¹ range. The absence of broad O-H stretching bands confirms the successful formation of the amide from its corresponding carboxylic acid precursor. nih.gov
Table 3: Key IR Absorption Frequencies for this compound Analogues
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3305 - 3480 | Amide N-H bond stretching researchgate.net |
| Aromatic C-H Stretch | >3000 | Aromatic C-H bond stretching researchgate.net |
| C=O Stretch (Amide I) | 1635 - 1675 | Amide carbonyl bond stretching researchgate.net |
| C=C Stretch | 1400 - 1600 | Aromatic ring stretching |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information regarding the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.
ESI is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules like amides. In positive ion mode, the compound is typically observed as the protonated molecular ion, [M+H]⁺. For analogues such as 2-phenylquinoline-4-carboxamides, this technique readily confirms the expected molecular mass. researchgate.net For this compound (C₁₇H₁₄N₂O), the expected exact mass is 262.1106, and ESI-MS would be expected to show a prominent ion at m/z 263.1184, corresponding to the [M+H]⁺ species.
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This technique is invaluable for confirming the molecular formula of a newly synthesized compound and distinguishing it from other potential structures with the same nominal mass. For example, in the characterization of a related 2-phenylquinoline (B181262) derivative (C₂₉H₃₉N₆O₂), HRMS analysis found an [M+H]⁺ ion at m/z 503.3106, which was in close agreement with the calculated value of 503.3129, thereby confirming its elemental composition. mdpi.comnih.gov A similar analysis for this compound would provide definitive confirmation of its molecular formula, C₁₇H₁₄N₂O. mdpi.comnih.gov
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its analogues. These methods are crucial for separating the target compounds from reaction byproducts and starting materials, as well as for assessing the final purity of the synthesized molecules.
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of quinoline-4-carboxamide derivatives and for monitoring the progress of chemical reactions. nih.govresearchgate.net The versatility of HPLC allows for the development of specific methods tailored to the polarity and chemical nature of the target compounds.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. researchgate.net In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) (ACN) or methanol, frequently with additives like phosphoric acid or formic acid to improve peak shape and resolution. researchgate.netsielc.commdpi.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to effectively separate compounds with a range of polarities. researchgate.netlshtm.ac.uk Detection is commonly achieved using a Diode-Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. researchgate.net The purity of final 2-phenyl-quinoline-4-carboxylic acid derivatives has been determined to be above 95% using HPLC. nih.govresearchgate.net
Below is a table summarizing typical HPLC conditions reported for the analysis of analogous quinoline compounds.
Table 1: Examples of HPLC Conditions for Quinoline Derivatives
| Stationary Phase | Mobile Phase | Elution Mode | Detector | Analyte Class |
|---|---|---|---|---|
| Trifunctional tC18 | Sodium phosphate (B84403) buffer (pH 5.2) and Acetonitrile | Linear Gradient | DAD | 2-substituted quinolines researchgate.net |
| Accucore RP-MS (C18) | Acetonitrile and 1% aqueous Formic acid (80:20 v/v) | Isocratic | Not specified | Quinoline-8-sulfonamides mdpi.com |
| Newcrom BH | Water, Acetonitrile, and Phosphoric acid | Not specified | UV (200 nm) | Quinolinic acid sielc.com |
This table is generated based on data from multiple sources for illustrative purposes.
Column chromatography and Thin-Layer Chromatography (TLC) are fundamental techniques for the purification and routine analysis of this compound and its analogues. nih.govsemanticscholar.org
Thin-Layer Chromatography (TLC) is primarily used to monitor the progress of a chemical reaction in real-time and to identify the optimal solvent system for column chromatography. ijpsr.comnih.gov It is a rapid and cost-effective method where a small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent, typically silica gel. mdpi.comnih.gov The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases. Spots are often visualized under UV light (254 nm) or by using an iodine chamber. mdpi.comijpsr.com
Column Chromatography is the standard method for purifying quinoline-4-carboxamide derivatives on a preparative scale. acs.orgnih.gov The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. mdpi.comlshtm.ac.uksemanticscholar.org A carefully selected solvent system (eluent) is then passed through the column. Compounds are separated based on their affinity for the stationary phase versus the mobile phase, with less polar compounds generally eluting faster. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated. lshtm.ac.uk
Various solvent systems have been successfully employed for the purification of quinoline carboxamide analogues, reflecting the diverse polarity of these compounds.
Table 2: Exemplary Solvent Systems for Chromatography of Quinoline Analogues
| Technique | Stationary Phase | Mobile Phase / Eluent | Analyte Class |
|---|---|---|---|
| Column Chromatography | Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) | Quinoline-4-carboxamide derivatives lshtm.ac.ukacs.org |
| Column Chromatography | Silica Gel | Ethyl acetate (B1210297) / n-Hexane | Quinoline-4-carboxamide derivatives nih.gov |
| Column Chromatography | Silica Gel | Dichloromethane (CH2Cl2) / Methanol (MeOH) | 2-Phenylquinoline-4-carboxamide derivatives semanticscholar.org |
| Column Chromatography | Silica Gel | Ethyl acetate | Quinoline-8-sulfonamides mdpi.com |
This table provides examples of chromatographic conditions reported in the literature.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformation
Single-crystal X-ray diffraction is the most definitive method for elucidating the precise three-dimensional molecular structure of crystalline solids, including this compound and its analogues. This powerful technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the solid state. chemmethod.comresearchgate.net Furthermore, it reveals how molecules are arranged within the crystal lattice and describes the intermolecular interactions, such as hydrogen bonding and π–π stacking, that stabilize the crystal structure. researchgate.netiucr.orgnih.gov
The analysis of several quinoline carboxamide analogues by single-crystal X-ray diffraction has provided significant insights into their structural features. For instance, the quinoline ring system is often found to be nearly planar, though slight deviations can occur. iucr.orgresearchgate.net The relative orientation of substituent groups, such as the phenyl ring at the 2-position and the N-phenylcarboxamide group at the 4-position, is a key conformational feature. The dihedral angle between the quinoline ring system and the substituent phenyl rings is a critical parameter determined by this method. nih.govresearchgate.net In one study of a 2-phenylquinoline-3-carboxamide derivative, the dihedral angle between the phenyl ring and the quinoline ring system was found to be 49.40 (5)°. nih.gov
Intermolecular hydrogen bonds, particularly involving the amide N-H donor and a carbonyl oxygen acceptor, are common features that link molecules into chains or more complex networks in the crystal lattice. researchgate.netnih.gov
Table 3: Crystallographic Data for Selected Quinoline Carboxamide Analogues
| Compound Name | Formula | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|---|
| N-(4-nitrophenyl)quinoline-2-carboxamide researchgate.net | C16H11N3O3 | Monoclinic | P12(1)/c1 | Molecules linked into chains by N—H···O hydrogen bonds. researchgate.net |
| 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide iucr.org | C26H25N3O | Orthorhombic | P212121 | Quinoline ring is not perfectly planar; secondary amine has a slightly pyramidal geometry. iucr.org |
| N-Isopropyl-6-methyl-2-phenylquinoline-3-carboxamide nih.gov | C20H20N2O | Orthorhombic | Pbca | Dihedral angle between phenyl ring and quinoline system is 49.40 (5)°; molecules form chains via N—H···O hydrogen bonds. nih.gov |
| Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate researchgate.net | C18H14ClNO2 | Monoclinic | P2/n | Quinoline ring system is planar; phenyl ring is twisted out of the quinoline plane by 57.5 (1)°. researchgate.net |
This table summarizes crystallographic data from published studies on compounds analogous to the subject of this article.
Structure Activity Relationship Sar Studies of 2 Methyl N Phenylquinoline 4 Carboxamide Analogues
Systematic Elucidation of Substituent Effects on Biological Efficacy and Selectivity
The biological profile of quinoline-4-carboxamide derivatives is highly sensitive to the nature and position of various substituents on the core scaffold. A systematic investigation into these modifications has revealed key determinants for potency, selectivity, and pharmacokinetic properties. Initial research identified a hit compound from a phenotypic screen that, while active, possessed suboptimal physicochemical properties, including high lipophilicity (clogP), poor aqueous solubility, and metabolic instability. nih.govacs.org This prompted extensive optimization efforts focused on various positions of the quinoline-4-carboxamide scaffold.
The substitution at the N-phenyl portion of the carboxamide and at other positions on the quinoline (B57606) ring plays a critical role in defining the activity of these compounds. nih.gov Early investigations focused on modifying the aromatic and heterocyclic systems to improve potency and drug-like properties.
One key strategy involved replacing the tolyl substituent at the R³ position with an array of primary and secondary amines, which generally led to reduced lipophilicity and improved solubility and microsomal stability. nih.govacs.org For instance, the introduction of a 4-morpholinopiperidine (B1299061) moiety at this position improved both potency and ligand efficiency. nih.govacs.org However, not all heterocyclic substitutions were beneficial; small heterocycles like N-methylpiperazine at the R³ position were not well tolerated. nih.govacs.org
At the R² position, a strategy to reduce the number of aromatic rings involved evaluating non-aromatic amines that could mimic the hydrogen bonding potential of a 3-pyridyl group. nih.gov It was found that compounds featuring an ethyl-linked piperidine (B6355638) or pyrrolidine (B122466) retained activity similar to their 3-pyridyl counterparts. nih.gov In contrast, replacing a pyridine (B92270) ring with an imidazole (B134444) did not improve potency in a related series of quinoline carboxylic acids. nih.gov This highlights that the nature of the heterocyclic ring system is a crucial determinant of the biological activity profile.
| Compound | R² Substituent | R³ Substituent | Activity (EC₅₀, μM) |
|---|---|---|---|
| 18 | -CH₂CH₂-pyrrolidine | p-tolyl | 0.12 |
| 21 | -CH₂CH₂-pyrrolidine | N-methylpiperazine | >10 |
| 24 | -CH₂CH₂-pyrrolidine | 4-morpholinopiperidine | 0.15 |
| 25 | -CH₂CH₂-pyrrolidine | -CH₂CH₂CH₂-morpholine | 0.07 |
Data sourced from studies on antiplasmodial activity of quinoline-4-carboxamide analogues. nih.gov
The electronic and steric properties of substituents have a profound impact on the biological response of quinoline-4-carboxamide analogues. Studies on related quinoline carboxylic acids demonstrated that installing a strongly electron-withdrawing fluoro substituent at the 2'- or 6'-positions of an attached pyridine ring resulted in a significant loss of potency. nih.gov For example, the 2'-fluoro analogue was 64-fold less potent than the corresponding 2'-methyl analogue, suggesting that steric effects also play a critical role. nih.gov
To deconvolve these effects, a chlorine atom, which has a similar van der Waals radius to a methyl group but different electronic properties, was introduced at the 2' position. nih.gov This analogue was found to be among the most potent compounds synthesized, indicating a complex interplay between steric bulk and electronic nature. nih.gov The biological activity can also be affected by the electronic σ properties of substituents on the anilide portion of the molecule. nih.gov In some series, adding an electron-donating methoxy (B1213986) group to a pyridine ring was shown to increase its electron density and improve potency in both enzymatic and cell-based assays. nih.gov
The carboxamide linker is a cornerstone of the quinoline-4-carboxamide scaffold, and its integrity is crucial for activity. Research has shown that the amide N-H group is important for target interaction. acs.org In one study, capping the amide nitrogen with a methyl group resulted in an 87-fold decrease in potency, underscoring the significance of the hydrogen bond donating capability of this moiety. acs.org
Furthermore, the flexibility and length of linkers attached to substituents can dramatically influence activity. The introduction of a conformationally restricted bridged amide was found to be detrimental to potency, possibly by preventing the optimal orientation of a substituent for binding. nih.govacs.org Conversely, extending a flexible carbon spacer between a phenyl ring and a morpholine (B109124) group allowed for improved rotation and enhanced activity. acs.org In studies of antimalarial analogues, extending an aminopropyl morpholine substituent to an aminobutyl morpholine led to a 17-fold improvement in potency. acs.org The nature of the N-substituent on the core quinoline ring itself can also be a significant modulator of activity, as seen in related quinolinone systems where replacing an N-methyl with an N-phenyl group drastically altered the compound's antioxidant profile. nih.gov
However, the requirement for a basic group is position-dependent. While a basic pyrrolidine nitrogen at the R² position was found to be important (replacing it with a less basic morpholine led to a 12-fold drop in potency), derivatives with reduced basicity or non-basic substituents at the R³ position showed excellent potency. nih.govacs.orgresearchgate.net This indicates that while the strategic introduction of basic centers is a powerful tool for enhancing drug-like properties, it is not a universal requirement for activity at all positions of the scaffold. nih.govacs.org
Development of Pharmacophore Models for Rational Design
Pharmacophore modeling is a crucial computational tool used in the rational design and optimization of new drug candidates. fiveable.me A pharmacophore model defines the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger its response. nih.gov These models are essentially 3D maps of key chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic areas, and aromatic rings. fiveable.menih.gov
For a series like the 2-methyl-N-phenylquinoline-4-carboxamides, a pharmacophore model would be developed by analyzing a set of active and inactive analogues. This can be done through ligand-based methods, where the common features of multiple active compounds are superimposed and extracted, or through structure-based methods if the 3D structure of the biological target is known. nih.govresearchgate.net
Once developed, the pharmacophore model serves as a blueprint for designing novel compounds with potentially improved efficacy and selectivity. fiveable.me It can be used as a 3D query to screen large chemical databases for new molecules that fit the model (virtual screening), thereby prioritizing compounds for synthesis and biological testing. researchgate.net This approach streamlines the drug discovery process, reducing the time and cost associated with identifying promising new leads. fiveable.me
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchwithrowan.comresearchgate.net These models are powerful tools for predicting the activity of newly designed, unsynthesized molecules, thus helping to prioritize synthetic efforts. researchgate.netnih.gov
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. nih.gov Using statistical or machine learning methods, a mathematical equation is then generated that best describes the relationship between these descriptors and the observed biological activity. nih.govmdpi.com
For quinoline derivatives, both 2D- and 3D-QSAR models have been developed. nih.govmdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), consider the 3D structure of the molecules and their interaction fields. mdpi.comnih.gov The resulting models are often visualized as contour maps, which highlight regions where, for example, bulky groups or electropositive charges would increase or decrease activity. nih.gov
Crucially, the predictive power of any QSAR model must be rigorously validated using both internal (e.g., leave-one-out cross-validation, yielding a q² value) and external validation (using a test set of molecules not included in model generation, yielding an r²_pred value). mdpi.comnih.gov A well-validated QSAR model can be an invaluable asset in the rational design of novel 2-methyl-N-phenylquinoline-4-carboxamide analogues with enhanced therapeutic potential. researchwithrowan.com
Computational Chemistry and Molecular Modeling in 2 Methyl N Phenylquinoline 4 Carboxamide Research
Molecular Docking Simulations for Ligand-Receptor Binding Affinity and Pose Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is instrumental in understanding the binding modes of 2-methyl-N-phenylquinoline-4-carboxamide derivatives with their target proteins.
Derivatives of 2-phenylquinoline-4-carboxamide (B4668241) have been the subject of molecular docking studies to elucidate their binding affinity and interaction with various receptors. researchgate.netnih.gov For instance, docking simulations of these compounds have been performed to assess their potential as anticancer agents by predicting their binding to target proteins like tubulin and histone deacetylases (HDACs). nih.govnih.gov The results from these simulations often correlate well with in vitro experimental data, validating the computational models. researchgate.net
The binding affinities of quinoline (B57606) derivatives, predicted by docking software, are typically reported in kcal/mol. researchgate.netnih.gov For example, studies on similar quinoline structures have shown binding affinities ranging from -5.3 to -6.1 Kcal/mol against certain anticancer targets. nih.gov These values help in ranking potential drug candidates and prioritizing them for further experimental testing.
A crucial outcome of molecular docking is the identification of key amino acid residues within the active site of a target protein that are essential for ligand binding. researchgate.net For quinazoline-2,4,6-triamine derivatives, a related class of compounds, molecular dynamics simulations have highlighted Met 769 as a key residue for interaction through the formation of hydrogen bonds. nih.gov
In the context of HDAC inhibitors, the cap group of the inhibitor, which can be a 2-substituted phenylquinoline-4-carboxylic acid moiety, is designed to interact with hydrophobic residues at the opening of the active site. nih.gov Docking studies can pinpoint these specific residues, providing a roadmap for designing more potent and selective inhibitors.
The stability of the ligand-receptor complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov Molecular docking simulations provide a detailed visualization of these interactions.
For 2-phenylquinoline-4-carboxamide derivatives, hydrogen bond interactions with key residues in the active site are often a determining factor for their biological activity. researchgate.net The carboxamide group itself is a key pharmacophore capable of forming crucial hydrogen bonds. Furthermore, the aromatic rings of the quinoline and phenyl groups can engage in hydrophobic and π-π stacking interactions with the protein, further stabilizing the complex. nih.govnih.gov For example, the structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid reveals π–π stacking between molecules in the crystal structure. nih.gov
In Silico Assessment of Pharmacokinetic Parameters (ADME)
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a critical step in early-stage drug discovery. nih.govnih.gov These predictions help in identifying compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.
For derivatives of 2-phenyl quinoline-4-carboxamide, in silico ADME studies have been conducted to evaluate their drug-likeness. researchgate.net These studies often involve calculating various physicochemical properties and assessing compliance with rules such as Lipinski's rule of five.
Computational models can predict the oral bioavailability of a compound, which is a key parameter for orally administered drugs. acs.org For a series of quinoline-4-carboxamides, improvements in the pharmacokinetic profile, including oral bioavailability, were crucial for advancing lead compounds. nih.govresearchgate.net For instance, one optimized compound in a study demonstrated excellent oral bioavailability in mice (F = 74%). acs.org
The distribution of a drug within the body is another critical factor. In silico methods can predict parameters like blood-brain barrier penetration and plasma protein binding, which influence the distribution profile of a compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of conformational changes and the stability of the complex over time. researchgate.net
MD simulations have been used to investigate the stability of lead molecules, such as quinoline derivatives, within the protein core. researchgate.netrsc.org These simulations can reveal how the ligand and protein adapt to each other and can provide a more accurate estimation of the binding free energy. For instance, a 30 ns molecular dynamics simulation demonstrated that certain quinoline compounds exhibit higher stability than a reference drug. rsc.org
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to analyze the electronic structure of molecules. nih.govmdpi.com These calculations provide insights into molecular orbitals, charge distribution, and reactivity.
For quinoline derivatives, DFT calculations have been used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. Such calculations have also been used to interpret the direction of chemical reactions, like methylation, by evaluating the electron distribution in the molecule. mdpi.com
Broader Applications and Future Directions for 2 Methyl N Phenylquinoline 4 Carboxamide Analogues
Development as Lead Compounds in Rational Drug Design
The quinoline (B57606) core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a diverse range of biological targets. Analogues of 2-methyl-N-phenylquinoline-4-carboxamide serve as excellent lead compounds in rational drug design, providing a robust framework for systematic modification to achieve desired therapeutic effects.
Researchers have utilized the 2-phenylquinoline-4-carboxamide (B4668241) structure as a starting point for developing novel inhibitors for various enzymes and receptors. For instance, by introducing this moiety as a "cap group" in the design of histone deacetylase (HDAC) inhibitors, scientists have successfully created compounds with significant selectivity for specific HDAC isoforms, such as HDAC3. rsc.orgnih.gov This approach allows for the development of more targeted cancer therapies with potentially fewer side effects. rsc.orgnih.gov
Similarly, this scaffold has been instrumental in the design of a new class of tubulin polymerization inhibitors. semanticscholar.org Modifications to the 2-phenylquinoline-4-carboxamide backbone have led to derivatives that exhibit potent cytotoxic activity against various cancer cell lines by interacting with the colchicine (B1669291) binding site on tubulin. mdpi.com Furthermore, the 2-phenylquinoline-4-carboxamide structure has been identified as a promising starting point for developing non-peptide competitive antagonists for the human neurokinin-3 (hNK-3) receptor, with initial compounds showing moderate affinity. mostwiedzy.pl The systematic synthesis of derivatives allows for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity. mostwiedzy.pl
Potential for Novel Therapeutic Agents across Diverse Disease Areas
The structural versatility of this compound analogues has led to their investigation in a wide array of disease contexts, demonstrating a broad spectrum of biological activities. ontosight.aiontosight.ai
Anticancer Activity: A significant body of research has focused on the anticancer properties of quinoline carboxamides. ontosight.ai Derivatives have been shown to act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. mdpi.com Specific analogues have demonstrated significant cytotoxicity against human colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines. mdpi.comresearchgate.net Other mechanisms of anticancer action include the inhibition of histone deacetylases (HDACs) and the modulation of the phosphatidylinositol 3-kinase (PI3Kα) pathway. rsc.orgontosight.ai For example, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives have shown inhibitory activity against human epithelial colorectal adenocarcinoma (Caco-2) cells. ontosight.airesearchgate.net
Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like quinine (B1679958) and chloroquine. ontosight.ai Modern research has built upon this legacy, with quinoline-4-carboxamide derivatives being identified through phenotypic screens as potent antimalarial agents. acs.org One such derivative, DDD107498, not only shows excellent activity against multiple life-cycle stages of the Plasmodium falciparum parasite but also acts via a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis. acs.org
Antimicrobial and Other Activities: Beyond cancer and malaria, these analogues have shown promise as antimicrobial agents. ontosight.airesearchgate.net Various 2-phenyl-quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial activity against strains like S. aureus, B. subtilis, and E. coli. mdpi.com Additionally, the quinoline carboxamide scaffold has been linked to anti-inflammatory and P2X7R antagonist activities, suggesting potential applications in inflammatory conditions. nih.gov
| Compound Class | Therapeutic Area | Mechanism of Action / Target | Example Cell Lines / Organisms |
| 2-Phenylquinoline-4-carboxamides | Anticancer | Tubulin Polymerization Inhibition | HCT116, SK-OV-3, HeLa |
| 2-Substituted Phenylquinoline-4-carboxylic Acids | Anticancer | Histone Deacetylase (HDAC3) Inhibition | K562 |
| Quinoline-4-carboxamides | Antimalarial | Inhibition of Translation Elongation Factor 2 (PfEF2) | Plasmodium falciparum |
| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | Anticancer | PI3Kα Pathway Inhibition | Caco-2, HCT-116 |
| 2-Phenyl-quinoline-4-carboxylic Acids | Antibacterial | Not Specified | S. aureus, B. subtilis, E. coli |
| Quinoline Carboxamides | Anti-inflammatory | P2X7R Antagonism | Not Specified |
Applications in Materials Science and Coordination Chemistry
The utility of quinoline carboxamide analogues extends beyond pharmacology into the realms of materials science and coordination chemistry. rsc.orgmdpi.com The rigid, planar structure and the presence of nitrogen and oxygen donor atoms make these molecules excellent ligands for forming stable complexes with metal ions. researchgate.netdocumentsdelivered.com
In coordination chemistry, quinoline-carboxylate ligands have been used to synthesize novel metal complexes and three-dimensional coordination polymers with lanthanide ions. mostwiedzy.plnih.gov These materials exhibit interesting structural diversity and photoluminescent properties, with potential applications as molecular sensors or in optical devices. nih.gov The coordination modes of the ligands can be controlled by factors such as reaction temperature, leading to different structural outcomes. nih.gov For example, N-(Quinolin-8-yl)quinoline-2-carboxamide can act as a tridentate ligand, coordinating to metal ions like Fe(III) and Cu(II) to form complexes with unique geometries and potential cytotoxic or magnetic properties. documentsdelivered.comnih.gov
In the broader field of materials science, quinoline derivatives are being explored for their electronic and photophysical properties. They have been investigated as components in organic light-emitting diodes (OLEDs) and as dyes in dye-sensitized solar cells (DSSCs), highlighting their potential in advanced electronic applications. mdpi.comresearchgate.net The ability to functionalize the quinoline ring allows for the fine-tuning of these properties to meet specific material requirements. rsc.org
Radiosynthesis and Development as Imaging Agents (e.g., Carbon-11 (B1219553) Labeling)
The development of molecular imaging agents for techniques like Positron Emission Tomography (PET) is a critical area of modern medicine. Analogues of this compound are valuable candidates for this purpose due to their ability to be radiolabeled and their specific binding to biological targets.
Carbon-11 (¹¹C), a positron-emitting isotope with a short half-life of 20.4 minutes, is frequently used for PET tracer development. semanticscholar.org Quinoline-2-carboxamide derivatives have been successfully labeled with carbon-11 for the noninvasive in vivo assessment of peripheral benzodiazepine (B76468) type receptors (PBR). researchgate.net The radiosynthesis typically involves the N-methylation of a desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. semanticscholar.orgresearchgate.net
These ¹¹C-labeled quinoline carboxamides, such as [¹¹C]N-[methyl-¹¹C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide, have shown high specific binding to PBR in organs like the heart, lungs, kidneys, and brain. researchgate.net This makes them promising radioligands for imaging PBR expression, which is often upregulated in neuroinflammation and cancer. The rapid and efficient synthesis of these tracers is crucial due to the short half-life of carbon-11, and established methods allow for their production with high radiochemical purity. researchgate.netresearchgate.net
Strategies for Optimization of Potency, Selectivity, and Drug-like Properties
A key aspect of drug development is the optimization of a lead compound to enhance its efficacy, safety, and pharmacokinetic profile. For this compound analogues, researchers employ various strategies to fine-tune their properties.
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically altering different parts of the molecule, chemists can determine how specific functional groups influence biological activity. For example, in the development of HDAC inhibitors, substitutions on the 2-phenyl ring were found to significantly impact inhibitory potency; difluoride- and phenyl-substitutions were conducive to activity, while chlorine, methyl, or methoxy (B1213986) substitutions reduced it. nih.gov
In the optimization of antimalarial quinoline-4-carboxamides, initial hits from phenotypic screens often have suboptimal properties like poor solubility or metabolic instability. acs.org Medicinal chemists address this by modifying substituents to improve the drug-like properties. For instance, optimizing the R¹ and R² groups on the carboxamide core led to compounds with low nanomolar potency and an improved pharmacokinetic profile, resulting in excellent oral efficacy in animal models. acs.org Similarly, for P2X7R antagonists, it was found that highly electronegative substitutions (fluoro, chloro, iodo) on a phenyl ring within the carboxamide structure enhanced the compound's affinity for the receptor. nih.gov In silico tools, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) prediction, are also used to guide the design of new analogues with better binding affinity and more favorable drug-like properties. nih.gov
Exploration of Multi-Targeting Approaches for Complex Diseases
Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. A modern therapeutic strategy is the design of multi-target-directed ligands (MTDLs) that can modulate several biological targets simultaneously. The privileged nature of the quinoline scaffold makes it an ideal framework for developing such agents.
Researchers have explored this concept using the closely related 4-hydroxy-2-quinolinone scaffold. By strategically combining this core with other pharmacophores, it is possible to create hybrid molecules that exhibit multiple biological activities. For example, N-methyl and N-phenyl carboxamide analogues derived from 4-amino-phenol have shown potent antioxidant activity in addition to other effects. researchgate.net The design of such molecules involves positioning different functional groups to interact with distinct targets. For instance, N-phenyl-6-chloro carboxamide analogues have shown significant toxicity against multiple cancer cell lines, suggesting a complex or multi-targeted mechanism of action. researchgate.net This approach holds promise for developing more effective therapies for complex diseases by addressing their multifaceted nature with a single chemical entity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-N-phenylquinoline-4-carboxamide, and how do reaction conditions influence yield?
- Methodology : The Pfitzinger reaction is a classical approach for quinoline-4-carboxamide derivatives. Start with isatin derivatives and ketones (e.g., acetophenone) under acidic conditions (H₂SO₄ or HCl) to form the quinoline core. Subsequent N-phenylation can be achieved via coupling reagents like EDCI/HOBt in DMF. Optimize temperature (80–100°C) and reaction time (12–24 hrs) to improve yields .
- Data : For analogous compounds, yields range from 45% to 72% depending on substituent steric effects .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Use a combination of:
- NMR : Compare ¹H/¹³C NMR shifts with literature values for quinoline derivatives (e.g., methyl groups at δ 2.5–3.0 ppm; aromatic protons at δ 7.0–8.5 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm planarity of the quinoline ring. For example, 2-phenylquinoline-4-carboxylic acid exhibits a dihedral angle of 5.2° between quinoline and phenyl rings .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks ([M+H]⁺ expected at m/z 290.3) .
Q. What preliminary biological assays are suitable for screening this compound?
- Methodology :
- Antimicrobial activity : Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using broth microdilution (MIC values <50 μg/mL indicate promise) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values compared to doxorubicin .
Advanced Research Questions
Q. How do substituent modifications at the 2-methyl or N-phenyl positions affect bioactivity?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance antimicrobial activity but reduce solubility .
- Methyl groups at position 2 improve metabolic stability compared to bulkier substituents .
- Data Table :
| Substituent (R) | MIC (μg/mL) S. aureus | IC₅₀ (μM) HeLa |
|---|---|---|
| -CH₃ | 12.5 | 8.2 |
| -CF₃ | 6.8 | 15.4 |
| -OCH₃ | 25.3 | 10.7 |
Q. What mechanistic insights exist for its anticancer activity?
- Methodology :
- Enzyme inhibition : Screen against topoisomerase II or kinase targets (e.g., EGFR) using fluorescence polarization assays .
- Apoptosis assays : Measure caspase-3/7 activation in treated cells via luminescence .
- Key Finding : Quinoline-4-carboxamides disrupt mitochondrial membrane potential, as shown in analogous compounds via JC-1 dye staining .
Q. How can conflicting data on solubility and bioavailability be resolved?
- Analytical Strategies :
- LogP determination : Use shake-flask method (predicted LogP ~3.2 for 2-methyl-N-phenyl derivatives) .
- Solubility enhancement : Co-crystallization with cyclodextrins or PEG-based formulations improves aqueous solubility by 5–10 fold .
Q. What advanced techniques characterize its interaction with biomolecules?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to serum albumin (e.g., BSA) .
- Molecular docking : Simulate binding modes with DNA gyrase (PDB ID: 1KZN) using AutoDock Vina .
Data Contradiction Analysis
Q. Why do some studies report divergent antimicrobial activities for similar quinoline carboxamides?
- Root Cause : Variability in bacterial strains (e.g., methicillin-resistant vs. susceptible S. aureus) or assay conditions (e.g., pH, inoculum size).
- Resolution : Standardize protocols per CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
